molecular formula C9H10ClNO2 B2734001 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine CAS No. 2228659-70-7

9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Cat. No. B2734001
M. Wt: 199.63
InChI Key: SGTYHNSYWLTNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a chemical compound with the empirical formula C10H12ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be represented by the SMILES string NCc1cc (Cl)c2OCCCOc2c1 . The InChI representation is 1S/C10H12ClNO2/c11-8-4-7 (6-12)5-9-10 (8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 .

Scientific Research Applications

Synthesis and Spectral Analysis

  • Synthesis of N-Substituted Sulfonamide Derivatives : Utilizing 1,3-Benzodioxol-5-amine as a precursor, researchers have synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These molecules were structurally confirmed through IR, 1 H-NMR, and EIMS spectral data, highlighting their potential in exploring antibacterial activity, albeit showing moderate inhibition compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

  • Solid-Phase Synthesis of Trisubstituted Benzo[1,4]-Diazepin-5-One Derivatives : A study described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, showcasing the versatility of primary amines in generating compounds with potential for combinatorial chemistry applications (Veronika Fülöpová et al., 2012).

Photophysical Characterisation and Stability

  • Photostability Studies of NIR Probes : Research on benzo[a]phenoxazinium chlorides with modifications at the 9-position demonstrated the influence of terminals on acid-base equilibrium and photostability. These findings could inform the development of probes with enhanced resistance to photobleaching, relevant for biological imaging applications (B. R. Raju et al., 2016).

Chemical Kinetics and Process Optimization

  • Optimization of Active Pharmaceutical Ingredient Synthesis : A kinetic model for the synthesis of a benzazepine heterocyclic compound was developed, showcasing the importance of chemical engineering in optimizing drug production. This study provides insights into reaction networks, potentially enhancing yield and productivity for pharmaceutical compounds (M. Grom et al., 2016).

Eco-Friendly Synthesis Protocols

  • Catalyst-Free Synthesis in Water : A novel, eco-friendly method for synthesizing 2-benzazepine derivatives in water without the use of catalysts was developed, highlighting the potential for greener chemistry approaches in the synthesis of heterocyclic compounds (J. Prasad et al., 2010).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTYHNSYWLTNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)N)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

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